BenchChemオンラインストアへようこそ!

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid

Fragment-based drug discovery TEAD inhibition Lead optimization

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid (CAS 1006495-38-0) is a heterocyclic carboxylic acid building block consisting of a pyrazole ring substituted with chlorine at the 4-position and methyl at the 5-position, linked via N1 to a butanoic acid chain. With a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol, it serves as a compact, bifunctional intermediate for medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
CAS No. 1006495-38-0
Cat. No. B2509892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid
CAS1006495-38-0
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64
Structural Identifiers
SMILESCC1=C(C=NN1CCCC(=O)O)Cl
InChIInChI=1S/C8H11ClN2O2/c1-6-7(9)5-10-11(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
InChIKeyPHXNTSZWLWSBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1006495-38-0: Core Physicochemical & Structural Profile of 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic Acid


4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid (CAS 1006495-38-0) is a heterocyclic carboxylic acid building block consisting of a pyrazole ring substituted with chlorine at the 4-position and methyl at the 5-position, linked via N1 to a butanoic acid chain. With a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol, it serves as a compact, bifunctional intermediate for medicinal chemistry and agrochemical synthesis . This compound belongs to the broader class of pyrazolyl-alkanoic acids, which are recognized as metabolically stable phenol bioisosteres with defined hydrogen-bond donor/acceptor properties [1].

Why Generic Pyrazole-Butanoic Acid Analogs Cannot Replace 1006495-38-0 in Structure-Focused Research


Within the pyrazole-butanoic acid scaffold family, even minor substituent changes drastically alter molecular recognition, physicochemical properties, and synthetic tractability. The unsubstituted parent compound, 4-(1H-pyrazol-1-yl)butanoic acid (CAS 110525-56-9), lacks the chlorine and methyl groups that modulate electron density on the heterocycle, directly impacting binding affinity in target pockets such as the TEAD interface 2 cryptic site [1]. Conversely, the heavily elaborated lead compound 6 from Sturbaut et al. (4-[3-(3,4-dichlorophenyl)-4-[(phenylmethyl)carbamoyl]pyrazol-1-yl]butanoic acid) achieves nanomolar TEAD inhibition but carries a molecular weight >475 Da, which can limit its utility in fragment-based screening or as a minimalist synthetic handle [2]. 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid uniquely occupies an intermediate chemical space, offering a balanced profile of manageable molecular complexity and synthetic accessibility that is not available from either the bare scaffold or the fully decorated lead compound.

Quantitative Differentiation Evidence for 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic Acid vs. Closest Structural Analogs


Molecular Weight Reduction vs. TEAD Inhibitor Lead Compound 6 Enables Fragment-Based Discovery

In the TEAD interface 2 inhibitor series, the lead compound 6 (4-[3-(3,4-dichlorophenyl)-4-[(phenylmethyl)carbamoyl]pyrazol-1-yl]butanoic acid) exhibits a molecular weight of approximately 475.8 Da [1]. By contrast, 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid has a molecular weight of only 202.64 Da, a reduction of 273.2 Da . This 57% lower molecular weight places the target compound well within the rule-of-three space for fragment hits (MW < 300 Da), whereas compound 6 exceeds typical fragment limits.

Fragment-based drug discovery TEAD inhibition Lead optimization

Enhanced Lipophilicity (cLogP) vs. Unsubstituted Parent Pyrazole-Butanoic Acid Drives Membrane Permeability

The unsubstituted parent scaffold 4-(1H-pyrazol-1-yl)butanoic acid (CAS 110525-56-9) has a predicted cLogP of approximately 0.5 [1]. Introduction of the 4-chloro and 5-methyl substituents in the target compound raises the predicted cLogP to approximately 1.3 – an increase of +0.8 log units [2]. This moderate lipophilicity enhancement sits within the optimal range for oral bioavailability (cLogP 1–3) and improves predicted passive membrane permeability relative to the parent compound.

Lipophilicity optimization Drug-likeness Bioisostere strategy

Electron-withdrawing 4-Cl Substituent Modulates Pyrazole pKa and Hydrogen-Bonding Capacity vs. Parent Scaffold

The 4-chloro substituent in the target compound exerts an electron-withdrawing inductive effect, lowering the pyrazole N2-H pKa by an estimated 0.5–1.0 unit relative to the unsubstituted pyrazole (predicted pKa ~14.0 → ~13.0–13.5) [1]. This shift enhances hydrogen-bond donating capacity of the pyrazole NH, which is critical for interaction with the backbone carbonyl of Y382 in the TEAD interface 2 cryptic pocket, as demonstrated by the co-crystal structure of the related trisubstituted pyrazole inhibitor (PDB 6S60) where the pyrazole N-H forms a key hydrogen bond [2].

pKa modulation Molecular recognition TEAD binding

Synthetic Tractability: One-Step Alkylation vs. Multi-Step Route for TEAD Lead Compound 6

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid is synthesized via a single-step alkylation of commercially available 4-chloro-3-methylpyrazole with ethyl 4-bromobutyrate (or equivalent) followed by ester hydrolysis, typically achieving >95% purity [1]. In contrast, the TEAD inhibitor lead compound 6 requires a multi-step synthetic route involving sequential Suzuki coupling, amidation, and protecting group manipulations, with reported overall yields below 30% [2]. The target compound's one-step accessibility substantially reduces procurement cost and lead time.

Synthetic accessibility Building block utility Medicinal chemistry

High-Impact Application Scenarios for 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic Acid Based on Differentiation Evidence


Fragment-Based Lead Discovery Targeting the TEAD Cryptic Pocket (Interface 2)

With a molecular weight of 202.64 Da, well below the rule-of-three threshold, this compound is an ideal starting fragment for NMR or SPR-based screening against the TEAD interface 2 cryptic pocket. Its structural homology to the high-affinity ligand in PDB 6S60 (MW ~475.8 Da) provides a validated pharmacophore anchor (the pyrazole-butanoic acid moiety) while its minimal substitution leaves ample vectors for fragment growth. Researchers can use this scaffold to probe the Y382 movement-dependent pocket identified by Sturbaut et al. without the confounding steric effects of the 3,4-dichlorophenyl and benzylamide groups present in lead compound 6 [1].

Systematic Structure-Activity Relationship (SAR) Elaboration at the Pyrazole 3-Position

The target compound's synthetic accessibility (1-step from commercial starting materials) makes it a practical core for iterative SAR libraries. The free carboxylic acid enables direct conjugation to amines or alcohols, while the 4-Cl and 5-Me substituents provide defined electronic and steric properties. In cross-study comparison, this scaffold offers a >3-fold improvement in synthesis efficiency over the multi-step TEAD inhibitor series, enabling faster exploration of 3-position modifications for TEAD or related transcription factor targets [2].

Physicochemical Property Calibration for Pyrazole-Containing Bioisostere Programs

The +0.8 log unit cLogP advantage over the unsubstituted pyrazole-butanoic acid parent places this compound in the optimal lipophilicity window (cLogP 1–3) for oral drug-like space. This property differentiation makes it a superior starting point for programs aiming to replace phenol or aniline moieties with pyrazole bioisosteres while maintaining balanced permeability and solubility. The predicted cLogP of ~1.3, combined with the modulated pKa from the 4-Cl substituent, provides a well-characterized baseline for property-driven lead optimization [3].

Agrochemical Intermediate with Tunable Herbicidal or Fungicidal Potential

Pyrazole carboxylic acids are established intermediates in agrochemical synthesis (e.g., pyrazole sulfonylurea herbicides). The chloro-methyl substitution pattern on this scaffold enhances lipophilicity and metabolic stability compared to unsubstituted analogs, which are known to undergo rapid oxidative metabolism. Researchers in crop protection chemistry can leverage the compound's differentiated cLogP and the electron-withdrawing effect of chlorine to fine-tune target-site penetration and soil mobility profiles, using the unsubstituted analog (cLogP ~0.5) as a comparative baseline .

Quote Request

Request a Quote for 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.